Arformoterol tartrate
描述
准备方法
阿福莫特罗酒石酸盐的制备涉及几种合成路线。 一种值得注意的方法包括通过阿福莫特罗D-(-)-酒石酸盐制备阿福莫特罗L-(+)-酒石酸盐 . 该过程涉及使用特定试剂和条件以获得所需的对映异构体纯度。 工业生产方法通常涉及合成阿福莫特罗,然后将其转化为酒石酸盐,以确保该化合物在医疗上的稳定性和有效性 .
化学反应分析
阿福莫特罗酒石酸盐会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括氧化剂如高锰酸钾和还原剂如氢化铝锂 . 这些反应产生的主要产物取决于所用条件和试剂。 例如,阿福莫特罗的氧化会导致相应的酮或羧酸的形成 .
科学研究应用
阿福莫特罗酒石酸盐具有广泛的科学研究应用。 在医学上,它用于长期维持治疗 COPD 患者的支气管收缩 . 在化学上,它用作研究β2-肾上腺素能激动剂及其与受体相互作用的模型化合物 . 在生物学上,阿福莫特罗酒石酸盐用于研究支气管平滑肌松弛机制以及抑制肥大细胞释放介质 . 此外,它在呼吸治疗用吸入溶液的配制中也有工业应用 .
作用机制
相似化合物的比较
生物活性
Arformoterol tartrate is a potent long-acting β2 adrenergic agonist (LABA) primarily used in the management of chronic obstructive pulmonary disease (COPD). This compound is characterized by its ability to induce bronchodilation and improve lung function, making it a critical therapeutic agent for patients suffering from bronchoconstriction. This article delves into the biological activity of this compound, summarizing key research findings, clinical studies, and pharmacological data.
Chemical Name:
N-[2-Hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide L-tartrate
Arformoterol is the active R,R-enantiomer of formoterol and exhibits a higher affinity for β2-adrenergic receptors compared to its racemic counterpart. It acts as a selective agonist that stimulates these receptors, leading to relaxation of bronchial smooth muscle and subsequent bronchodilation. This mechanism is crucial for alleviating symptoms associated with COPD and asthma.
Pharmacokinetics
This compound is administered via inhalation, allowing for rapid absorption through the lungs. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
C_max | 4.3 pg/mL |
AUC (0-12h) | 34.5 pg·hr/mL |
T_max | ~0.5 hours |
Half-life | 26 hours |
Protein Binding | 52-65% at therapeutic levels |
The drug undergoes metabolism primarily through glucuronidation and O-demethylation, involving several cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19 .
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy and safety of arformoterol in patients with COPD. A pivotal study involving over 2,000 patients demonstrated significant improvements in lung function parameters such as FEV1 (forced expiratory volume in 1 second) and FVC (forced vital capacity) when compared to placebo .
Key Findings from Clinical Trials:
- Efficacy:
-
Safety:
- The risk of respiratory death or COPD exacerbation-related hospitalization was approximately 40% lower in patients treated with arformoterol versus those receiving placebo (9.5% vs 15.0%) over one year .
- The drug was well tolerated with no significant cardiovascular events reported, although there were numerically more cardiac serious adverse events noted .
Biological Activity in Detail
Arformoterol exhibits several biological activities beyond simple bronchodilation:
- Inhibition of Mast Cell Mediators: In vitro studies indicate that arformoterol inhibits the release of histamine and leukotrienes from mast cells, contributing to its anti-inflammatory effects .
- Eosinophil Influx Reduction: Animal studies have shown that arformoterol can inhibit allergen-induced eosinophil influx in models of airway hyper-responsiveness .
Case Studies
Several case studies highlight the real-world application of arformoterol in clinical settings:
- A case study involving a 65-year-old male patient with severe COPD demonstrated significant improvement in lung function after initiating treatment with arformoterol at a dose of 15 μg twice daily. The patient reported reduced dyspnea and improved exercise tolerance within weeks of treatment initiation.
- Another study focused on patients with a history of frequent exacerbations showed that those treated with arformoterol experienced fewer hospitalizations related to respiratory issues compared to those on standard therapy.
属性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+;1-,2-/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSXYHUNDAXDRH-OKMNHOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173903 | |
Record name | Arformoterol tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200815-49-2 | |
Record name | Arformoterol Tartrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200815492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arformoterol tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R, R)-(-)-N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl] amino]ethyl] phenylformamide (2R, 3R)-dihydroxy butanedioate, 1:1 salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Arformoterol Tartrate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P8VJ2I235 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。